Diethyl 2-allyl-2-methylmalonate
Overview
Description
Diethyl 2-allyl-2-methylmalonate is an organic compound with the molecular formula C11H18O4. It is a malonate ester, characterized by the presence of two ester groups attached to a central carbon atom, which is also bonded to an allyl group and a methyl group. This compound is used in various chemical syntheses due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-allyl-2-methylmalonate can be synthesized through the alkylation of diethyl malonate.
Industrial Production Methods
In industrial settings, the synthesis of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The reaction is performed in the presence of solvents like ethanol or methanol, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-allyl-2-methylmalonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the alpha position to introduce additional alkyl groups.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide or potassium tert-butoxide as bases, and alkyl halides as alkylating agents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating under reflux conditions.
Major Products
Alkylation: Produces dialkylated malonates.
Hydrolysis: Yields monoalkyl malonic acids.
Decarboxylation: Forms substituted acetic acids.
Scientific Research Applications
Diethyl 2-allyl-2-methylmalonate is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Serves as an intermediate in the production of drugs and therapeutic agents.
Industry: Applied in the manufacture of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl 2-allyl-2-methylmalonate involves the formation of reactive intermediates through deprotonation and nucleophilic substitution. The compound’s reactivity is primarily due to the presence of the ester groups and the allyl group, which facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Lacks the allyl and methyl groups, making it less reactive in certain alkylation reactions.
Dimethyl allylmalonate: Similar structure but with methyl ester groups instead of ethyl, affecting its reactivity and solubility.
Diethyl diallylmalonate: Contains two allyl groups, making it more reactive in polymerization reactions
Uniqueness
Diethyl 2-allyl-2-methylmalonate is unique due to its specific combination of allyl and methyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its versatility allows it to participate in a wide range of chemical reactions, making it a useful compound in both research and industrial applications .
Properties
IUPAC Name |
diethyl 2-methyl-2-prop-2-enylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5H,1,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGGTBZQRNZEEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC=C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53651-72-2 | |
Record name | DIETHYL 2-ALLYL-2-METHYLMALONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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